3-Bromo-2-chloroaniline
Overview
Description
3-Bromo-2-chloroaniline is an organic compound with the molecular formula C6H5BrClN. It is a pale-yellow to yellow-brown solid that is soluble in various organic solvents. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloroaniline typically involves the reduction of 1-bromo-2-chloro-3-nitrobenzene. One common method includes the following steps :
Reduction: A mixture of 1-bromo-2-chloro-3-nitrobenzene, acetic acid, ethanol, and water is stirred at room temperature with iron powder for 16 hours. The reaction mixture is then neutralized with sodium hydroxide solution.
Extraction: The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
Purification: The residue is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate mixture to afford the desired product in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloroaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group in this compound is strongly activating and ortho- and para-directing, making it highly reactive in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a catalyst such as iron(III) bromide.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Iron powder in acetic acid and ethanol.
Major Products:
Tribromoaniline: Formed by further bromination.
Nitroaniline: Formed by nitration.
Scientific Research Applications
3-Bromo-2-chloroaniline is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and dyes.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloroaniline involves its interaction with various molecular targets, primarily through electrophilic aromatic substitution reactions. The amino group activates the aromatic ring, facilitating the substitution of electrophiles at the ortho and para positions . This property is exploited in the synthesis of various derivatives used in pharmaceuticals and dyes.
Comparison with Similar Compounds
- 3-Bromo-2-methylaniline
- 3-Bromo-2,4-dimethylaniline
- 3-Bromo-2,4,6-trimethylaniline
- 3,5-Dibromo-2-methylaniline
Comparison: 3-Bromo-2-chloroaniline is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which provides distinct reactivity patterns compared to its analogs. The combination of these halogens with the amino group makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-bromo-2-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNLHCGTRMCOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152247 | |
Record name | Benzenamine, ar-bromo-ar-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118804-39-0 | |
Record name | Benzenamine, ar-bromo-ar-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, ar-bromo-ar-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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